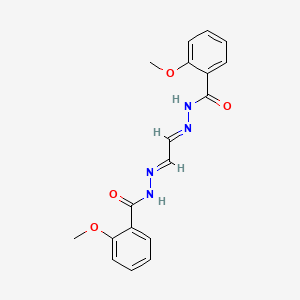![molecular formula C20H16BrN3O6 B11560186 2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560186.png)
2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a furan moiety, and a hydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Methoxylation: The addition of a methoxy group to the brominated phenoxy compound.
Formation of the hydrazide: Reacting the methoxyphenoxy compound with hydrazine to form the hydrazide linkage.
Condensation: The final step involves the condensation of the hydrazide with the furan-2-carbaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms (like bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenoxy)acetohydrazide: Lacks the furan and nitrophenyl groups.
N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide: Lacks the bromo and methoxy groups.
Uniqueness
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H16BrN3O6 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H16BrN3O6/c1-28-19-10-14(21)5-7-18(19)29-12-20(25)23-22-11-16-6-8-17(30-16)13-3-2-4-15(9-13)24(26)27/h2-11H,12H2,1H3,(H,23,25)/b22-11+ |
InChI Key |
QOLNVGTXXNPQHR-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11560107.png)
![2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11560113.png)
![4-(benzyloxy)-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11560127.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
![4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate](/img/structure/B11560135.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11560141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560144.png)
![3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560150.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11560152.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B11560161.png)

![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)
![N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11560177.png)
